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Compound Name: 3-Methylpyridine-2-boronic acid

CAS No.: 930303-26-7

Cat. No.: B1318693

Get Quote

In the landscape of modern medicinal chemistry and materials science, pyridinylboronic acids

are indispensable tools for constructing complex molecular architectures.[1][2] Among these, 3-
Methylpyridine-2-boronic acid (CAS No. 930303-26-7) has emerged as a particularly

valuable reagent. Its structure, featuring a pyridine ring substituted with both a boronic acid at

the 2-position and a methyl group at the 3-position, offers a unique combination of steric and

electronic properties. This guide provides a comprehensive technical overview of 3-
Methylpyridine-2-boronic acid, from its fundamental properties and synthesis to its core

applications, with a focus on the mechanistic rationale behind its use in palladium-catalyzed

cross-coupling reactions—a cornerstone of contemporary drug discovery.[2][3] The boronic

acid functional group serves as a versatile handle for carbon-carbon bond formation, while the

pyridine scaffold is a prevalent motif in a vast number of marketed pharmaceuticals, valued for

its ability to engage in hydrogen bonding and modulate physicochemical properties.[1] This

document is intended to serve as a practical resource for scientists seeking to leverage the full

potential of this powerful synthetic intermediate.
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Accurate characterization is the foundation of reproducible science. 3-Methylpyridine-2-
boronic acid is a solid compound whose stability and handling require careful consideration.[4]

Key properties are summarized below.

Core Data Summary

🔒 FULL PROTOCOL TRUNCATED
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Structural Representation
The structure combines the aromatic, electron-deficient pyridine ring with the Lewis acidic

boronic acid moiety.

Caption: Structure of 3-Methylpyridine-2-boronic acid.

Anticipated Spectroscopic Data
While a specific experimental spectrum for this compound is not publicly available, its structure

allows for the prediction of key spectroscopic features essential for its characterization.

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5

ppm). The methyl group protons would appear as a singlet in the upfield region (δ 2.0-2.5

ppm). The two hydroxyl protons on the boron atom are often broad and may exchange with

solvent, sometimes appearing as a broad singlet.

¹³C NMR: The spectrum is expected to show six distinct carbon signals.[11] The carbon atom

attached to the boron (C2) will be significantly affected by the boron's electronegativity. The
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other five carbons (four aromatic and one methyl) will have chemical shifts consistent with a

substituted pyridine ring.[11]

¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. A single,

broad signal is expected, typically in the range of δ 28-34 ppm for trigonal boronic acids.

IR Spectroscopy: Characteristic peaks would include O-H stretching (broad, ~3200-3500

cm⁻¹), C-H stretching from the aromatic ring and methyl group (~2900-3100 cm⁻¹), C=C and

C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and a strong B-O stretching band

(~1300-1400 cm⁻¹).

Synthesis and Mechanistic Considerations
The synthesis of pyridinylboronic acids is a well-established field, with several robust methods

available. For 3-Methylpyridine-2-boronic acid, the most direct and common approach

involves a halogen-metal exchange followed by borylation.

Dominant Synthetic Pathway: Halogen-Metal Exchange
This strategy relies on a suitable precursor, typically 2-bromo-3-methylpyridine. The high

reactivity of organolithium or Grignard reagents is leveraged to replace the halogen with a

metal, creating a nucleophilic pyridinyl species that is subsequently trapped by an electrophilic

boron source.

Caption: General workflow for synthesis via halogen-metal exchange.

Causality Behind Experimental Choices:

Precursor: 2-Bromopyridine derivatives are preferred over chlorides due to the greater ease

of halogen-metal exchange with bromine. Iodides are also effective but are often more

expensive.

Reagents & Conditions: The reaction is performed at very low temperatures (e.g., -78 °C) to

prevent side reactions of the highly reactive lithiated pyridine intermediate.[12] An in situ

quench, where the organometallic reagent is added to a mixture of the halide and the borate

ester, is often employed to immediately trap the reactive intermediate, thereby improving

yields.[12]
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Boron Source: Trialkyl borates, like triisopropyl borate (B(OiPr)₃), are used as the

electrophilic boron source. They are less reactive than boron trihalides, allowing for more

controlled reactions.

Workup: The initially formed boronate ester is hydrolyzed to the final boronic acid using an

aqueous acid workup.

Representative Synthetic Protocol
This protocol is adapted from established procedures for analogous pyridinylboronic acids and

should be optimized for this specific substrate.[12]

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked

flask equipped with a mechanical stirrer, temperature probe, and addition funnel with 2-

bromo-3-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Metalation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe or

addition funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at this

temperature.

Borylation: To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, again

ensuring the temperature remains below -70 °C.

Warming & Quench: After the addition is complete, allow the reaction mixture to slowly warm

to room temperature and stir overnight.

Hydrolysis: Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) at 0 °C. Stir

vigorously for 1-2 hours until the hydrolysis is complete.

Isolation: Adjust the pH to ~7 with a saturated sodium bicarbonate solution. Extract the

aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by crystallization or column chromatography

on silica gel to yield the pure 3-Methylpyridine-2-boronic acid.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 3-Methylpyridine-2-boronic acid is as a coupling partner in the

Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[13] This

reaction is a workhorse in pharmaceutical synthesis due to its mild conditions, high functional

group tolerance, and the commercial availability of a vast array of boronic acids.[13][14]

The Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the

boronic acid for transmetalation.[13][15]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl

or vinyl halide (R¹-X), forming a Pd(II) intermediate.[15]

Activation & Transmetalation: The base reacts with the boronic acid (R²-B(OH)₂) to form a

more nucleophilic "ate" complex ([R²-B(OH)₃]⁻).[16] This complex then transfers its organic
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group (the 3-methyl-2-pyridinyl moiety) to the palladium center, displacing the halide. This is

the transmetalation step.[13][15]

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple

and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0)

catalyst, which re-enters the cycle.[15]

Field-Proven Experimental Protocol for Suzuki Coupling
This is a general protocol and requires optimization based on the specific aryl halide substrate.

Reactor Setup: To a reaction vial, add the aryl halide (1.0 equiv), 3-Methylpyridine-2-
boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base

(e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water

(e.g., 4:1) or Toluene/Ethanol/Water.

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10

minutes.

Heating: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.

Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain

the desired biaryl compound.

Safety, Handling, and Storage
Proper handling of 3-Methylpyridine-2-boronic acid is critical for ensuring laboratory safety

and maintaining the integrity of the reagent.

Hazard Identification
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Based on supplier Safety Data Sheets (SDS), this compound is classified with several hazards:

H302: Harmful if swallowed.[10]

H312: Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[10]

H315: Causes skin irritation.[10]

H319: Causes serious eye irritation.[10]

H332: Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[10]

H335: May cause respiratory irritation.[10]

Recommended Handling and PPE
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood

to minimize inhalation exposure.[17] Ensure eyewash stations and safety showers are

readily accessible.[18]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if

contaminated.[17]

Respiratory Protection: If working outside a fume hood or with large quantities, use a

NIOSH/MSHA-approved respirator.[17]

General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly

with soap and water after handling.[10]

Storage and Stability
Conditions: Store in a tightly sealed container in a freezer at or below -20°C.[6][9]

Atmosphere: The compound is air-sensitive.[10] For long-term storage, it is best kept under

an inert atmosphere of argon or nitrogen.[10][17]
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

[18]

Stability Issues: Boronic acids can be prone to protodeboronation (loss of the B(OH)₂ group)

or formation of cyclic anhydrides (boroxines) upon standing, especially if exposed to

moisture or heat. Proper storage is crucial to maintain purity and reactivity.

Conclusion
3-Methylpyridine-2-boronic acid is a high-value synthetic intermediate that provides chemists

with a reliable method for introducing the 3-methylpyridine motif into a wide range of molecules.

Its utility is primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-

coupling reaction. A thorough understanding of its synthesis, reactivity, and handling

requirements, as outlined in this guide, is essential for its effective and safe implementation in

research and development workflows. As the demand for novel, complex small molecules

continues to grow in the pharmaceutical and materials science sectors, the strategic application

of well-designed building blocks like 3-Methylpyridine-2-boronic acid will remain a key driver

of innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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